Direct Blue 71

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4399-55-7 |

|---|---|

Molecular Formula |

C40H27N7O13S4 |

Molecular Weight |

941.9 g/mol |

IUPAC Name |

3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C40H27N7O13S4/c41-22-8-10-25-21(16-22)17-38(64(58,59)60)39(40(25)48)47-46-35-15-14-34(28-11-9-24(20-30(28)35)61(49,50)51)45-44-33-13-12-32(26-4-1-2-5-27(26)33)43-42-23-18-31-29(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |

InChI Key |

UVPBSQSZCVRVOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=C8C=C(C=CC8=C7O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

75627-20-2 4399-55-7 |

physical_description |

Liquid; Water or Solvent Wet Solid Black powder; [Acros Organics MSDS] |

Synonyms |

C.I.Direct Blue 71 DB71 stain Direct Blue 71 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Direct Blue 71: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 71, also known by its Colour Index name C.I. 34140, is a trisazo direct dye recognized for its extensive applications in both industrial dyeing processes and biomedical research.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental applications, with a focus on methodologies relevant to scientific research.

Chemical Identity and Structure

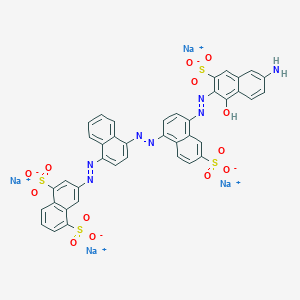

This compound is a complex polyaromatic dye characterized by the presence of three azo groups (-N=N-), which are responsible for its deep blue color.[4][5] Its systematic IUPAC name is tetrasodium 3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonaphthyl)azo]-6-sulfonaphthyl]azo]naphthyl]azo]-1,5-naphthalenedisulfonate.[6] The presence of multiple sulfonate groups confers high water solubility to the molecule.[4][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4399-55-7[1][2][4][5][6] |

| C.I. Number | 34140[1][2][5] |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄[1][3][5] |

| Molecular Weight | 1029.87 g/mol [1][3][5][8] |

| Synonyms | Sirius Blue S-BRR, Solophenyl Blue GL, Direct Fast Blue B2RL[1][5] |

Physicochemical Properties

This compound is typically supplied as a blue-gray or black powder.[1][2] Its properties are summarized in the tables below.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Blue-gray to black powder[1][2][7] |

| Solubility in Water | 10 g/L at 60 °C; 20 g/L at 97 °C[1][2][5] |

| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in most other organic solvents[1][2][5] |

| UV-Vis Absorption Maximum (λmax) | ~581-587 nm[9][10] |

Table 3: Chemical Properties and Reactivity of this compound

| Condition | Observation |

| In concentrated H₂SO₄ | Forms a blue to black solution, which yields a red-purple precipitate upon dilution[1][2] |

| With concentrated HCl | Forms a blue precipitate[1][2] |

| With concentrated NaOH | Forms a red-light purple solution with precipitation[1][2] |

Synthesis and Manufacturing

The synthesis pathway begins with the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid, which is then coupled with Naphthalen-1-amine. The resulting product undergoes a second diazotization and is subsequently coupled with 8-Aminonaphthalene-2-sulfonic acid. A final diazotization reaction is followed by coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions to yield the final this compound molecule.[1][2]

Experimental Protocols

This compound has found significant utility in biochemical and analytical laboratories, particularly as a stain for proteins on blotting membranes.

Protocol 1: Staining Proteins on Blotting Membranes

This protocol describes a rapid and sensitive method for staining proteins on nitrocellulose (NC) or polyvinylidene difluoride (PVDF) membranes using this compound.[11] The method is noted for its simplicity and sensitivity, detecting as little as 5-10 ng of protein.[11]

Materials:

-

Staining Solution: 0.8 mg/mL this compound in 40% ethanol and 10% acetic acid.[1]

-

Equilibration Solution: 40% ethanol, 10% acetic acid.[1]

-

Rinsing Solution: 40% ethanol, 10% acetic acid.

-

Destaining Solution (optional, for subsequent immunostaining): A solution with altered pH and hydrophobicity is required.[6][11]

Procedure:

-

Following protein transfer, equilibrate the blotting membrane (NC or PVDF) in the Equilibration Solution for 1-2 minutes.

-

Immerse the membrane in the Staining Solution and agitate gently for 3-5 minutes. Bluish-violet protein bands will become visible.

-

Transfer the membrane to the Rinsing Solution and agitate for 2 minutes to remove excess stain and reduce background.

-

The stained membrane can be air-dried or photographed while wet.

-

For subsequent immunostaining, the dye can be removed by washing the membrane with a solution that alters the pH and hydrophobicity, though specific formulations may need optimization.[6][11]

Protocol 2: Use as a Loading Control in Western Blotting

This compound staining can be employed as a reliable and destaining-free alternative to traditional loading controls like housekeeping proteins or Ponceau S.

Procedure: The staining procedure is identical to Protocol 1 and is performed after protein transfer but before the blocking step for immunodetection. The staining does not impair the reliability or linear dynamic range of subsequent immunoreactions. The total protein signal from this compound staining can be quantified and used for normalization of the protein of interest.

Protocol 3: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

Column: Thermo Scientific™ Hypersil™ BDS C18 reverse phase column (250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Methane/water 70:30 (v/v).

-

Flow Rate: 1.0 mL/min (isocratic).

-

Detection Wavelength: 587 nm.

-

Temperature: 26 °C.

Procedure:

-

Prepare a series of standard solutions of this compound with known concentrations (e.g., 5 to 50 mg/L).

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the unknown sample, ensuring it is filtered and within the linear range of the calibration curve.

-

Inject the unknown sample and determine its concentration by interpolating its peak area on the calibration curve.

Applications

Beyond its primary use in the textile industry for dyeing cotton, viscose, silk, and nylon, this compound has several applications in scientific research:[1]

-

Proteomics: As a sensitive stain for proteins on electrophoresis gels and blotting membranes, it serves as a valuable tool in Western blotting and other protein analysis techniques.[5][11]

-

Histology: It has been used to stain tissue sections for in situ proteome analysis.

-

Biochemical Assays: Its protein-binding properties make it suitable for protein binding studies and for the qualitative validation of protein concentration.[5]

Safety and Handling

As a trisazo dye, this compound warrants careful handling. Azo dyes, as a class, have the potential to be cleaved into potentially carcinogenic aromatic amines under certain conditions.[4]

General Handling Precautions:

-

Avoid inhalation of dust and personal contact with the skin and eyes.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Wash hands thoroughly after handling.

This guide provides a foundational understanding of this compound for professionals in research and development. Its robust properties and versatility ensure its continued relevance in both industrial and scientific settings.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound staining of proteins bound to blotting membranes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Direct Blue 71 (CAS 4399-55-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Direct Blue 71 (CAS No. 4399-55-7), a triazo dye with significant applications in both industrial and research settings. This guide covers its chemical and physical properties, synthesis, toxicological profile, and detailed experimental protocols for its use in proteomics and histology.

Core Chemical and Physical Properties

This compound is a synthetic, water-soluble anionic dye known for its dark blue hue.[1][2] It is structurally classified as a triazo dye, containing three azo (-N=N-) groups, which are responsible for its chromophoric properties.[1][3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 4399-55-7 | [4][5][6] |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄ | [1][4][6] |

| Molecular Weight | 1029.87 g/mol | [1][4][6] |

| C.I. Number | 34140 | [2][7] |

| Appearance | Black, dark blue, or blue-gray powder | [1][8][9] |

| Synonyms | Sirius Light Blue BRR, Solantine Blue FF, C.I. 34140 | [1][2] |

| λmax | 581-594 nm in water | [10][11] |

Table 2: Solubility and Physical Characteristics

| Property | Value | Reference(s) |

| Solubility in Water | 10 g/L at 60 °C; 20 g/L at 97 °C | [1][9][12] |

| Solubility in Ethanol | Slightly soluble | [1][9] |

| Solubility in Other Organic Solvents | Insoluble | [1][9] |

| Behavior in Strong Acid (H₂SO₄) | Turns blue to black; forms a red-purple precipitate upon dilution. | [7][9][12] |

| Behavior in Strong Base (NaOH) | Turns red-light purple and forms a precipitate. | [7][9][12] |

| Storage Temperature | Room temperature | [11] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions.[7][12][13] The process builds the complex triazo structure by adding aromatic amine precursors one by one.

Experimental Protocol: General Synthesis

The manufacturing process can be summarized as follows[7][13]:

-

First Diazotization and Coupling: 3-Aminonaphthalene-1,5-disulfonic acid is diazotized. The resulting diazonium salt is then coupled with Naphthalen-1-amine.

-

Second Diazotization and Coupling: The product from the first coupling is diazotized again and subsequently coupled with 8-Aminonaphthalene-2-sulfonic acid (1,7-Cleve's acid).

-

Third Diazotization and Coupling: The product from the second coupling undergoes a final diazotization and is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J acid) under alkaline conditions.

-

Isolation: The final dye product is salted out, filtered, dried, and crushed to yield the finished powder.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. CAS 4399-55-7: this compound | CymitQuimica [cymitquimica.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. emperordye.com [emperordye.com]

- 5. krishnadyes.net [krishnadyes.net]

- 6. CAS 4399-55-7 | this compound-Standard Group [std-fkm.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound | 4399-55-7 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 直接蓝 71 Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

A Technical Guide to Direct Blue 71: Properties and Applications in Proteomic Analysis

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 71, also known by its Colour Index number 34140 or as Sirius Light Blue BRR, is a trisazo dye recognized for its utility in various laboratory applications, particularly in the staining of biological macromolecules. Its high affinity for proteins makes it a valuable tool in proteomics and histological studies. This technical guide provides an in-depth overview of the physicochemical properties of this compound, with a core focus on its molecular weight, and details its application in protein analysis on blotting membranes.

Physicochemical Properties of this compound

This compound is characterized by a complex aromatic structure, which imparts its deep blue color and its binding affinity to proteins. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 1029.87 g/mol | [1][2][3] |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄ | [1][2][3] |

| CAS Number | 4399-55-7 | [1] |

| Colour Index Number | 34140 | [1] |

| Synonyms | C.I. This compound, Sirius Light Blue BRR, Solantine Blue FF | [1][2] |

| Physical Form | Dark blue powder | [1] |

| Solubility | Soluble in water; slightly soluble in ethanol | [1] |

Experimental Applications in Proteomics

This compound is a sensitive and rapid stain for the detection of proteins immobilized on blotting membranes such as polyvinylidene difluoride (PVDF) and nitrocellulose.[4][5][6] It serves as a practical alternative to other common staining methods like Ponceau S and Coomassie Blue, offering higher sensitivity for protein detection.[4][6] A significant advantage of this compound is the reversibility of the stain, allowing for subsequent immunodetection of specific proteins on the same membrane without compromising immunoreactivity.[4][6]

Experimental Protocol: Reversible Staining of Proteins on Blotting Membranes

This protocol is adapted from methodologies described for staining proteins on PVDF or nitrocellulose membranes following electrophoretic transfer.

Materials:

-

Staining Solution: 0.1% (w/v) this compound in a solution of 40% ethanol and 10% acetic acid.[6]

-

Destaining Solution: A solution of 40% ethanol and 10% acetic acid.

-

Rinsing Solution: Deionized water.

-

Reversal Solution: A solution at a different pH and hydrophobicity may be required to fully reverse the staining for subsequent procedures.[4][6] A common approach is to use a standard Tris-buffered saline with Tween 20 (TBST) wash.

Procedure:

-

Post-Transfer Wash: After the transfer of proteins from the gel to the membrane, briefly rinse the membrane with deionized water.

-

Equilibration: Equilibrate the membrane in the destaining solution (40% ethanol, 10% acetic acid) for a brief period.[6]

-

Staining: Immerse the membrane in the this compound staining solution for approximately 5-7 minutes.[4] Agitate gently to ensure even staining.

-

Rinsing: After staining, rinse the membrane with the destaining solution to remove excess stain and reduce background.

-

Visualization: The protein bands will appear as bluish-violet.[4] The membrane can be imaged at this stage to record the total protein profile.

-

Reversal for Immunodetection: To proceed with immunodetection, wash the membrane extensively with deionized water or TBST until the blue color is no longer visible. This indicates the removal of the dye from the proteins. The membrane can then be moved to the blocking step of a standard Western blotting protocol.

Experimental Workflow: Western Blotting with this compound Staining

The following diagram illustrates the integration of this compound staining into a standard Western blotting workflow, serving as a total protein loading control before immunodetection.

Caption: Western Blotting Workflow with this compound.

References

- 1. This compound staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to stain PVDF membrane [biosyn.com]

- 4. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound staining of proteins bound to blotting membranes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Synthesis and Manufacturing of Direct Blue 71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Direct Blue 71 (C.I. 34140; CAS No. 4399-55-7), a polyazo dye widely used in the textile and paper industries. This document details the chemical synthesis, experimental protocols, and manufacturing workflow, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Introduction

This compound is a water-soluble anionic dye known for its good affinity to cellulosic fibers.[1][2] Its molecular structure, characterized by multiple azo linkages (-N=N-) connecting substituted naphthalene sulfonic acid moieties, is responsible for its deep blue color and dyeing properties. The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions.[1][2][3]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₄₀H₂₃N₇Na₄O₁₃S₄[2] |

| Molecular Weight | 1029.87 g/mol [2] |

| Appearance | Dark blue to black powder[1][4] |

| Solubility in Water | 10 g/L at 60 °C, 20 g/L at 97 °C[2][3] |

| λmax | 587 nm[5] |

Synthesis Pathway

The synthesis of this compound is a trisazo reaction, involving three sequential diazotization and coupling stages. The overall pathway is illustrated below.

References

The Solubility Profile of Direct Blue 71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Direct Blue 71 (C.I. 34140), a trisazo dye widely used in various scientific applications. Understanding the solubility of this compound in different solvents is critical for its effective use in research, diagnostics, and potentially in drug development processes. This document outlines quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates the relationship between solvent properties and solubility.

Core Properties of this compound

This compound is a dark blue, water-soluble anionic dye.[1] Its solubility is largely dictated by its complex aromatic structure, multiple sulfonic acid groups, and the presence of sodium salts, which enhance its polarity and affinity for aqueous media.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a range of aqueous and organic solvents. The following table summarizes the available data, providing a clear comparison for researchers selecting appropriate solvent systems.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Observations |

| Water | H₂O | Aqueous | 10 g/L | 60 | Forms a blue solution.[2][3][4][5][6][7] |

| Water | H₂O | Aqueous | 20 g/L | 97 | Solubility increases with temperature.[2][3][4][5][6][7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Organic | 50 mg/mL | Not Specified | Requires sonication; hygroscopic nature of DMSO can affect solubility.[8] |

| Methanol | CH₃OH | Organic | Slightly Soluble | Not Specified | Requires sonication.[2][3][9] |

| Ethanol | C₂H₅OH | Organic | Slightly Soluble | Not Specified | Some sources report as "soluble" while others state "very slightly soluble".[2][3][6][10][11] |

| Ethylene Glycol Ether (Cellosolve) | C₂H₅OCH₂CH₂OH | Organic | Slightly Soluble | Not Specified | [10][11] |

| Other Organic Solvents | - | Organic | Insoluble | Not Specified | Generally reported as insoluble in other common non-polar organic solvents.[2][3][4][5][6][7][10][11] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on standard laboratory practices for azo dyes.

Principle

This protocol utilizes the spectrophotometric method, which relies on the strong absorbance of this compound in the visible spectrum (λmax ≈ 594 nm).[3][5] A saturated solution is prepared, and after equilibration, the concentration of the dissolved dye is determined by measuring its absorbance and comparing it to a standard calibration curve.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Volumetric flasks (various sizes)

-

Beakers and magnetic stir bars

-

Magnetic stir plate

-

Thermostatically controlled water bath or incubator

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm pore size)

-

UV-Vis Spectrophotometer and cuvettes

-

Analytical balance

Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax of this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a beaker with a magnetic stir bar. The amount should be sufficient to ensure that undissolved solid remains.

-

Place the beaker in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then filter it through a 0.45 µm syringe filter.

-

Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted sample and the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the nature of the solvent and the temperature. The logical relationship between these factors and the resulting solubility is depicted in the diagram below.

Caption: Logical flow of factors affecting this compound solubility.

Conclusion

This compound exhibits high solubility in water, which increases with temperature, a characteristic attributed to its polar sulfonic acid groups. Its solubility in organic solvents is limited, ranging from slightly soluble in polar protic and aprotic solvents like methanol and DMSO to insoluble in non-polar organic solvents. For research and development applications, water is the primary solvent of choice. When organic solvents are necessary, DMSO or short-chain alcohols may be used, potentially requiring sonication to facilitate dissolution. The provided experimental protocol offers a reliable method for determining the solubility of this compound in novel solvent systems.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. This compound | 4399-55-7 [amp.chemicalbook.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 4399-55-7 [chemicalbook.com]

- 10. This compound - Direct Fast Blue B2RL - Direct Blue B2RL from Emperor Chem [emperordye.com]

- 11. China this compound Manufacturers Suppliers Factory - Good Price this compound - WINCHEM [pigment-dye.com]

Spectrophotometric Analysis of Direct Blue 71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Direct Blue 71, a triazo dye with applications in various scientific fields, including as a stain for proteins and in studies of dye degradation. This document outlines the core principles, experimental protocols, and data interpretation for the quantitative analysis of this compound.

Core Principles

The quantitative analysis of this compound via spectrophotometry is predicated on the Beer-Lambert Law. This fundamental principle states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. The relationship is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant unique to the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), one can determine its concentration, provided the molar absorptivity is known or a calibration curve is established.

Quantitative Data Summary

The spectrophotometric properties of this compound can vary slightly depending on the solvent and pH of the medium. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value | Solvent/Conditions | Source(s) |

| Wavelength of Maximum Absorbance (λmax) | 578 nm | Aqueous Solution | [1] |

| 581 nm | Distilled Water | [2][3] | |

| 587 nm | Visible Region | [4] | |

| 594 nm | Water | [5][6][7] | |

| Molar Absorptivity (ε) | ≥15,000 L mol⁻¹ cm⁻¹ | at 283-289 nm in water at 0.01 g/L | [5][6] |

| ≥30,000 L mol⁻¹ cm⁻¹ | at 582-588 nm in water at 0.01 g/L | [5][6] | |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄ | [2][3][8] | |

| Molecular Weight | 1029.87 g/mol | [2][3][6][8][9] | |

| Solubility in Water | 10 g/L at 60°C, 20 g/L at 97°C | [5][9][10] |

Experimental Protocols

I. Determination of Maximum Absorption Wavelength (λmax)

Objective: To identify the wavelength at which this compound exhibits the highest absorbance, which provides the greatest sensitivity for quantitative measurements.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound (e.g., 10 mg) and dissolve it in a specific volume of deionized water (e.g., 100 mL) to create a stock solution. The dye has a purity of approximately 50%, which should be accounted for in precise concentration calculations.[2][3]

-

Preparation of Working Solution: Dilute the stock solution to a concentration that will yield an absorbance value within the optimal range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range, for instance, from 400 nm to 700 nm.[2]

-

-

Blank Measurement: Fill a 1 cm quartz cuvette with the solvent used to prepare the dye solution (e.g., deionized water) and use this to zero the spectrophotometer (baseline correction).[2]

-

Sample Measurement: Rinse the cuvette with the working solution of this compound, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Initiate the wavelength scan. The resulting spectrum will show absorbance as a function of wavelength. The peak of this spectrum corresponds to the λmax.

II. Generation of a Calibration Curve (Beer's Law Plot)

Objective: To establish a linear relationship between the absorbance and concentration of this compound, which can be used to determine the concentration of unknown samples.

Methodology:

-

Preparation of Standard Solutions: From the stock solution, prepare a series of standard solutions of known concentrations through serial dilution. The concentration range should encompass the expected concentrations of the unknown samples.

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the predetermined λmax of this compound.

-

-

Measurement of Standards:

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution, starting from the least concentrated to the most concentrated.

-

Rinse the cuvette with the next standard solution before each measurement.

-

-

Data Analysis:

-

Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).

-

Perform a linear regression analysis on the data points. The resulting equation (y = mx + c, where 'y' is absorbance and 'x' is concentration) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 indicates a strong linear relationship.

-

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship of Beer-Lambert Law

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 6. This compound Dye content 50 4399-55-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. dawnscientific.com [dawnscientific.com]

- 10. This compound | 4399-55-7 [chemicalbook.com]

Direct Blue 71: An In-depth Technical Guide to its Absorption Spectrum

For Researchers, Scientists, and Drug Development Professionals

Direct Blue 71, a trisazo dye, is a versatile tool in various scientific applications, from staining immobilized proteins to acting as a model compound in environmental remediation studies. A thorough understanding of its spectral properties is fundamental for its effective use. This technical guide provides a comprehensive overview of the absorption spectrum of this compound, detailed experimental protocols for its characterization, and visual representations of relevant experimental workflows.

Spectroscopic Properties of this compound

The absorption of electromagnetic radiation by this compound is characterized by distinct peaks in the ultraviolet and visible regions of the spectrum. These absorption characteristics are crucial for quantitative analysis and for monitoring processes such as dye degradation.

Quantitative Absorption Data

The key quantitative parameters of the this compound absorption spectrum are summarized in the table below. It is important to note that the maximum absorption wavelength (λmax) can exhibit slight variations depending on the solvent and other experimental conditions.

| Parameter | Value | Solvent | Concentration | Reference |

| Maximum Absorption Wavelength (λmax) | 594 nm | Water | Not Specified | [1][2][3] |

| 587 nm | Not Specified | Not Specified | [4][5] | |

| 581 nm | Not Specified | Not Specified | [6] | |

| 578 nm | Not Specified | Not Specified | [7] | |

| Molar Absorptivity (ε) | ≥30000 L·mol⁻¹·cm⁻¹ | Water | 0.01 g/L | [1][2] |

| ≥15000 L·mol⁻¹·cm⁻¹ | Water | 0.01 g/L | [1][2] |

Note: The molar absorptivity values are provided at different wavelength ranges, with the higher value corresponding to the main absorption peak in the visible region.

Experimental Protocols

Accurate determination of the absorption spectrum of this compound relies on precise experimental methodology. The following is a generalized protocol for obtaining the UV-Visible absorption spectrum.

Protocol: Determination of UV-Visible Absorption Spectrum

1. Materials and Equipment:

-

This compound powder

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes

2. Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. This is particularly important for generating a calibration curve for quantitative analysis.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time to ensure lamp stability.

-

Blank Measurement: Fill a cuvette with the pure solvent that was used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

-

Sample Measurement: Rinse a cuvette with a small amount of the dye solution to be measured, then fill the cuvette with the solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum. If performing quantitative analysis, record the absorbance at λmax for each of the prepared concentrations.

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Caption: Workflow for Determining the Absorption Spectrum of this compound.

Caption: General Workflow for a Decolorization Study of this compound.

Applications in Research

The well-defined absorption spectrum of this compound makes it a valuable tool in several research areas:

-

Protein Staining: In techniques like Western blotting, the dye can be used to stain proteins transferred to a membrane, allowing for visualization and quantification.[2][8]

-

Environmental Science: Due to its persistence in the environment, this compound is often used as a model pollutant to study the efficacy of various remediation technologies, such as photocatalysis and advanced oxidation processes.[6][9][10] The decrease in its characteristic absorbance at λmax is monitored to quantify the extent of degradation.

-

Histology: It finds application as a stain in histological preparations to visualize specific tissue components.[2]

References

- 1. This compound CAS#: 4399-55-7 [m.chemicalbook.com]

- 2. This compound Dye content 50 4399-55-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 4399-55-7 [chemicalbook.com]

Direct Blue 71: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a thorough overview of Direct Blue 71, a versatile triazo dye with significant applications in life sciences research. Aimed at researchers, scientists, and drug development professionals, this document details the dye's synonyms, chemical properties, and established experimental protocols. It also explores the toxicological considerations associated with azo dyes and presents experimental workflows in a clear, visual format.

Synonyms and Chemical Identity

This compound is known by a multitude of synonyms in scientific and commercial literature. A comprehensive list is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| Common Name | This compound |

| Colour Index (C.I.) Name | C.I. This compound |

| C.I. Number | 34140 |

| CAS Registry Number | 4399-55-7[1] |

| EC Number | 224-531-4 |

| IUPAC Name | tetrasodium 3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-6-sulfonato-1-naphthyl]azo]-1-naphthyl]azo]naphthalene-1,5-disulfonate |

| Trade Names & Other Synonyms | Sirius Light Blue BRR, Solantine Blue FF, Benzanil Supra Blue BRR, Chlorantine Fast Blue FFC, Diazol Light Blue R, Kayarus Supra Blue BRR, Solophenyl Blue GL, DB71 stain[1][2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective application in experimental settings. Key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₂₃N₇Na₄O₁₃S₄ | [1] |

| Molecular Weight | 1029.87 g/mol | [1] |

| Appearance | Dark blue to black powder | |

| Maximum Absorbance (λmax) | 587-594 nm in water | [3] |

| Solubility | Soluble in water (10 g/L at 60 °C, 20 g/L at 97 °C), slightly soluble in ethanol, insoluble in other organic solvents. | [1] |

| Chemical Class | Triazo dye |

Experimental Protocols and Applications

This compound is a versatile tool in the laboratory, primarily used for staining proteins on various membranes and in tissue sections. Its high sensitivity and reversible nature make it a valuable alternative to other common protein stains.

Protein Staining on Blotting Membranes (Western Blot)

This compound is highly effective for the rapid and sensitive staining of proteins on nitrocellulose (NC) and polyvinylidene difluoride (PVDF) membranes. The staining is reversible, allowing for subsequent immunodetection.[4][5][6] It is often used as a loading control method in Western blotting.[7][8]

This protocol is adapted from the method described by Hong et al. (2000).[4][5][6]

-

Staining Solution Preparation: Prepare a 0.1% (w/v) this compound solution in 40% (v/v) ethanol and 10% (v/v) acetic acid.

-

Membrane Equilibration: After protein transfer, briefly wash the membrane with deionized water.

-

Staining: Immerse the membrane in the this compound staining solution for 5-7 minutes at room temperature with gentle agitation.

-

Rinsing: Briefly rinse the membrane with the staining solvent (40% ethanol, 10% acetic acid) to remove excess dye.

-

Visualization: Protein bands will appear as bluish-violet against a light background. The membrane can be imaged or photographed at this stage.

-

Destaining (for subsequent immunodetection): To destain, wash the membrane with a solution of 50% (v/v) ethanol and 10% (v/v) acetic acid until the background is clear and the protein bands are no longer visible. Subsequently, wash the membrane thoroughly with deionized water and proceed with the standard Western blotting blocking and antibody incubation steps.

Histological Staining

While the literature indicates that this compound has been used to stain sections of the brain to visualize its structure, specific, detailed protocols for histological applications are not as readily available as those for Western blotting.[1] The general principle involves the binding of the anionic dye to positively charged components within the tissue under acidic conditions. Researchers wishing to use this compound for histology may need to adapt protocols from other direct dyes, optimizing parameters such as dye concentration, staining time, and differentiation steps for their specific tissue and application.

Antigen-Antibody Interaction Studies

This compound is noted for its utility in staining membrane-immobilized antibodies and proteins, which is beneficial for investigating antigen-antibody interactions.[1] However, detailed protocols for specific immunoassays like ELISA or other immunodetection methods employing this compound as a primary visualization agent are not well-documented in the available scientific literature. Its application in this context likely involves its use as a general protein stain to confirm the immobilization of antibodies or antigens on a solid phase.

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Caption: Workflow for Western blotting using this compound as a loading control stain.

Toxicological Profile and Potential Cellular Effects

It is important for researchers to be aware of the toxicological properties of the reagents they use. As an azo dye, this compound belongs to a class of compounds that have been studied for their potential toxic and carcinogenic effects.

The toxicity of many azo dyes is linked to their metabolic reduction, which can occur by the action of intestinal microbiota or hepatic enzymes.[9][10] This reductive cleavage of the azo bond (-N=N-) can release aromatic amines, some of which are known or suspected carcinogens.[9] These aromatic amines can undergo further metabolic activation, for example, through N-oxidation by cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA and other macromolecules, leading to mutations and potentially initiating cancer.[11]

While specific studies on the cellular signaling pathways directly modulated by this compound are not available in the reviewed literature, the diagram below illustrates the general metabolic activation and toxicity pathway associated with some azo dyes.

Caption: Generalized pathway of azo dye metabolic activation and potential carcinogenicity.

It is important to note that the toxicological properties can vary significantly between different azo dyes. Therefore, appropriate safety precautions should always be taken when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound staining of proteins bound to blotting membranes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of AZO Dyes: Implication for Detoxication and Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Health and Safety of Direct Blue 71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations.

Executive Summary

Direct Blue 71 (CAS No. 4399-55-7), a trisazo dye, is utilized in various industrial applications, including as a dyeing agent for cellulosic fibers, leather, and paper.[1][2] While widely used, a comprehensive understanding of its health and safety profile is critical for personnel handling this compound. This guide synthesizes available data on the toxicological properties, handling procedures, and safety precautions associated with this compound. The information presented is collated from multiple safety data sheets and toxicological resources. A key concern with azo dyes, including this compound, is their potential to metabolize into carcinogenic aromatic amines.[3][4] Mutagenicity has been reported, although detailed toxicological properties have not been thoroughly investigated.[5] Therefore, cautious handling and adherence to stringent safety protocols are imperative.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 4399-55-7 | [5][6] |

| Molecular Formula | C40H23N7Na4O13S4 | [5][6] |

| Molecular Weight | 1029.87 g/mol | [5][6] |

| Appearance | Blue to black powder | [5][7] |

| Odor | Odorless | [5] |

| Solubility | Soluble in water | [2] |

| pH | 7.5 (for a 1% solution) | [5] |

Toxicological Information

The toxicological profile of this compound is not exhaustively characterized. However, available data indicates several potential hazards.[5]

Acute Toxicity

Acute effects may result from inhalation, ingestion, or skin absorption.[5] The material is known to cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[5] Quantitative LD50 and LC50 data are not consistently available.[5]

Chronic Toxicity and Carcinogenicity

A significant concern for azo dyes is their potential for reductive cleavage to form carcinogenic aromatic amines.[3][4] While this compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA, some sources suggest a possible risk of irreversible effects and potential for carcinogenicity based on its chemical class.[3][5] Specifically, azo dyes based on benzidine and its derivatives have been associated with bladder cancer in exposed workers.[3][4]

Mutagenicity

There are reports of mutagenicity data for this compound.[5] Azo dyes containing phenylenediamine or benzidine moieties are of particular concern, as these can become mutagenic.[3] The mechanism is thought to involve N-oxidation of the aromatic amine metabolites by cytochrome P450 enzymes, leading to reactive species that can alkylate DNA.[3]

Other Health Effects

Information regarding teratogenicity and neurotoxicity is not currently available.[5]

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported across all sources. While many reports indicate it does not meet GHS hazard criteria, some sources provide hazard statements.[7] One source suggests the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Process enclosures or local exhaust ventilation should be used to control airborne levels of the powder.[5] An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[5][6]

-

Eye Protection: Chemical safety goggles.

-

Skin Protection: Appropriate protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: An approved respirator should be worn, especially when there is a risk of dust generation.

Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[3]

-

Minimize dust generation and accumulation.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Remove and wash contaminated clothing before reuse.[5]

Storage

This compound should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.[1][5] It should be stored away from incompatible materials such as strong oxidizing and reducing agents.[5]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, use proper personal protective equipment.[5] Vacuum or sweep up the material and place it into a suitable disposal container, avoiding the generation of dust.[5]

First Aid

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Flush the skin with plenty of soap and water. Get medical aid if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[5]

Experimental Protocols

Representative Mutagenicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Azo Dye Metabolism and Carcinogenicity Pathway

The potential carcinogenicity of this compound is linked to its metabolic conversion into aromatic amines.

References

- 1. krishnadyes.net [krishnadyes.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Carcinogenicity of azo colorants: influence of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emperordye.com [emperordye.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. AB524355 | CAS 4399-55-7 – abcr Gute Chemie [abcr.com]

Technical Guide: Direct Blue 71 (C40H23N7Na4O13S4) for a Scientific Audience

A Comprehensive Overview of its Properties, Applications, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Blue 71, a trisazo dye with the chemical formula C40H23N7Na4O13S4, is a versatile tool in biomedical research. While its industrial applications in textiles and paper are well-established, its utility in the laboratory, particularly as a biological stain, is of significant interest to the scientific community. This technical guide provides an in-depth analysis of this compound, focusing on its applications in protein analysis and histology. Detailed experimental protocols, quantitative data, and safety information are presented to equip researchers with the knowledge required for its effective and safe use.

Introduction

This compound, also known by synonyms such as Sirius Light Blue BRR and Solantine Blue FF, is a water-soluble anionic dye.[1][2] Its molecular structure, characterized by three azo bonds, imparts a deep blue color, making it a valuable reagent for various staining applications.[1] In the context of biomedical research, this compound has gained prominence as a sensitive and reversible stain for proteins, particularly in the context of Western blotting, and as a histological stain for tissue sections.[3] This guide will focus on its technical specifications, applications in a research setting, and detailed protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C40H23N7Na4O13S4 | [4] |

| Molecular Weight | 1029.87 g/mol | [4] |

| CAS Number | 4399-55-7 | [4] |

| Appearance | Dark blue to black powder | [1] |

| Solubility | Soluble in water | [1] |

| Maximum Absorbance (λmax) | 581-594 nm |

Applications in Biological Research

The primary application of this compound in a research setting is as a stain for biological macromolecules. Its ability to bind to proteins with high sensitivity and its reversible nature make it a valuable tool in proteomics and cell biology.

Protein Staining on Blotting Membranes

This compound is a highly effective stain for the visualization of proteins immobilized on nitrocellulose and polyvinylidene difluoride (PVDF) membranes following gel electrophoresis.[3] The staining mechanism is based on the selective binding of the dye to proteins in an acidic environment.[3]

Key Advantages:

-

High Sensitivity: Capable of detecting as little as 5-10 ng of protein on nitrocellulose and 10-20 ng on PVDF membranes.[3]

-

Rapidity: The staining procedure is quick, often completed within minutes.[3]

-

Reversibility: The stain can be easily removed, allowing for subsequent immunodetection (Western blotting) on the same membrane without compromising antibody binding.[3]

-

Loading Control: It serves as a reliable method for assessing total protein load, ensuring accurate normalization in quantitative Western blotting.[5][6]

Histological Staining

This compound is also utilized as a histological stain for tissue sections, including brain tissue, to visualize cellular structures.[2] While less documented than its application in protein blotting, it provides clear visualization of tissue architecture.

Note: A specific, standardized protocol for the histological application of this compound is not as widely published as for Western blotting. Researchers may need to optimize staining conditions based on tissue type and fixation method.

Experimental Protocols

Protocol for Staining Proteins on Blotting Membranes

This protocol is adapted from established methods for staining proteins on nitrocellulose or PVDF membranes.[1]

Materials:

-

This compound Staining Solution: 0.1% (w/v) this compound in 40% ethanol and 10% acetic acid.

-

Destaining Solution: 40% ethanol and 10% acetic acid.

-

Rinsing Solution: Distilled water.

Procedure:

-

Following protein transfer, wash the membrane briefly with distilled water.

-

Incubate the membrane in the this compound Staining Solution for 1-5 minutes at room temperature with gentle agitation.

-

Rinse the membrane with the Destaining Solution for 1-2 minutes to reduce background staining.

-

Wash the membrane thoroughly with distilled water to remove excess stain.

-

The protein bands will appear as blue-violet. The membrane can now be imaged.

-

For subsequent immunodetection, destain the membrane by washing with a solution of 50% ethanol and 10% acetic acid until the blue color is no longer visible. Proceed with the standard Western blotting protocol.

Experimental Workflow for Protein Blot Staining

Caption: Workflow for this compound staining of protein blots and subsequent immunodetection.

Quantitative Data

The use of this compound allows for quantitative assessment of protein levels.

| Parameter | Value | Membrane Type | Reference(s) |

| Detection Limit | 5-10 ng | Nitrocellulose | [3] |

| 10-20 ng | PVDF | [3] | |

| Linear Dynamic Range for Loading Control | 2.5-40 µg of total protein | Not specified | [5][6] |

Safety and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Toxicology: this compound is a trisazo dye. While its carcinogenicity has not been definitively established by major regulatory agencies, some azo dyes can be metabolized to potentially carcinogenic aromatic amines. Therefore, it is prudent to handle this compound with care to minimize exposure.

Logical Relationship of Safety Precautions

Caption: Key safety considerations for handling this compound.

Conclusion

This compound (C40H23N7Na4O13S4) is a valuable and cost-effective tool for researchers in various fields of life sciences. Its high sensitivity, rapid staining protocol, and reversibility make it an excellent choice for total protein staining on blotting membranes and as a reliable loading control for quantitative Western blotting. While its use in histology is also noted, further optimization of protocols for specific tissues may be required. Adherence to proper safety protocols is essential when working with this and other azo dyes. This guide provides the necessary technical information to facilitate the successful integration of this compound into laboratory workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. dawnscientific.com [dawnscientific.com]

- 3. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Chimeric Antigen Receptor (CAR) T-Cell Therapy: Methodology and Application

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in oncology, particularly for hematological malignancies.[1] This advanced form of immunotherapy involves genetically engineering a patient's own T-cells to express synthetic receptors that can recognize and eliminate cancer cells.[2] This guide provides an in-depth overview of the core methodologies, from manufacturing to functional assessment, and summarizes key clinical data for researchers, scientists, and drug development professionals.

Core Methodology: Autologous CAR-T Cell Manufacturing

The manufacturing of autologous CAR-T cells is a complex, multi-step process that begins with the collection of a patient's T-cells and ends with the infusion of the engineered product back into the same patient.[3][4] The entire workflow, from vein to vein, typically takes several weeks and requires stringent adherence to Good Manufacturing Practice (GMP) to ensure product safety, purity, and consistency.[5][6]

The following protocol outlines the fundamental steps for generating CAR-T cells for research or clinical application.[7][8]

-

Leukapheresis and T-Cell Isolation:

-

Collect peripheral blood mononuclear cells (PBMCs) from the patient via leukapheresis.[4] This procedure can take 3 to 6 hours.[8]

-

Isolate T-cells from the apheresis product. This can be achieved through density gradient centrifugation followed by magnetic-activated cell sorting (MACS) to enrich for specific T-cell subtypes (e.g., CD4+ and CD8+).[7]

-

-

T-Cell Activation:

-

Activate the isolated T-cells to prepare them for genetic modification and proliferation.[8]

-

Incubate T-cells with antibody-coated beads (e.g., anti-CD3/CD28 beads) or other activating reagents.[3][8] This stimulation provides the primary signal (Signal 1, via CD3) and a costimulatory signal (Signal 2, via CD28) necessary to drive T-cell proliferation and prevent anergy.[3]

-

-

Genetic Modification (Transduction):

-

Introduce the CAR gene into the activated T-cells. The most common method is viral transduction using lentiviral or retroviral vectors.[4][8]

-

Thaw the viral vector on ice and add it to the T-cell culture at a specific multiplicity of infection (MOI).[7]

-

Incubate the cells with the vector for a designated period (e.g., 24-48 hours) to allow for stable integration of the CAR construct into the T-cell genome.[7]

-

-

Ex Vivo Expansion:

-

Expand the genetically modified T-cells to achieve the target therapeutic dose.[5][8]

-

Culture the transduced T-cells in a specialized medium supplemented with cytokines such as IL-2, IL-7, and/or IL-15 to promote robust proliferation.[3]

-

The expansion phase typically lasts 7 to 14 days, during which the cell culture is monitored and split as needed to maintain optimal growth conditions.[3][9]

-

-

Harvest, Formulation, and Cryopreservation:

-

Once the target cell number is reached, harvest the CAR-T cells.

-

Wash the cells to remove residual culture medium and activating reagents.[5]

-

Formulate the final product in a cryopreservative solution.

-

Perform comprehensive quality control tests to ensure the product meets release criteria, including identity, purity, potency, and safety (e.g., sterility, absence of mycoplasma).[4]

-

Cryopreserve the final CAR-T cell product for shipment to the clinical site.[9]

-

Mechanism of Action: CAR-T Cell Signaling

The engineered CAR construct is designed to recognize a specific tumor-associated antigen in a major histocompatibility complex (MHC)-independent manner.[10] Upon binding to its target, the CAR initiates a signaling cascade that activates the T-cell's effector functions.

Second-generation CARs, which are most commonly used in approved therapies, incorporate a costimulatory domain (e.g., CD28 or 4-1BB) in addition to the primary signaling domain (CD3-zeta).[11] This design is critical for robust T-cell activation, proliferation, and persistence.[11]

-

CD28 Costimulation: Generally promotes rapid proliferation and strong effector function, signaling through the PI3K/AKT pathway.[11][12]

-

4-1BB (CD137) Costimulation: Tends to drive T-cell persistence and the development of a memory phenotype, signaling through TRAF molecules.[12]

The integration of these domains allows the CAR-T cell to receive the necessary signals for activation, cytokine secretion (e.g., IFNγ, IL-2, TNF), and cytotoxicity, leading to the direct killing of tumor cells.[11]

Application & Efficacy: Clinical Data in B-Cell Malignancies

CAR-T cell therapies have demonstrated unprecedented efficacy in patients with relapsed or refractory B-cell malignancies.[13] Several products targeting the CD19 antigen have received FDA approval.[1] While response rates are high, these therapies are also associated with significant toxicities, primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[14]

| Therapy (Target) | Disease Indication | Trial | Overall Response Rate (ORR) | Complete Response (CR) | Grade ≥3 CRS | Grade ≥3 Neurotoxicity |

| Tisagenlecleucel (CD19) | DLBCL, tFL, HGBCL | JULIET | 52%[1] | 40%[1] | 23%[14] | 11%[14] |

| Axicabtagene Ciloleucel (CD19) | LBCL, PMBCL, HGBCL, tFL | ZUMA-1 | 82%[14][15] | 54%[14][15] | 13%[14][15] | 28%[14][15] |

| Lisocabtagene Maraleucel (CD19) | LBCL | TRANSCEND | 73%[14] | 53%[14] | 2%[14] | 10%[14] |

| Brexucabtagene Autoleucel (CD19) | Mantle Cell Lymphoma (MCL) | ZUMA-2 | 93% | 67% | 15% | 31% |

| Idecabtagene Vicleucel (BCMA) | Multiple Myeloma (MM) | KarMMa | 73% | 33% | 5% | 3% |

| Ciltacabtagene Autoleucel (BCMA) | Multiple Myeloma (MM) | CARTITUDE-1 | 97% | 67% | 4% | 9% |

Data compiled from multiple sources. DLBCL: Diffuse Large B-cell Lymphoma; tFL: transformed Follicular Lymphoma; HGBCL: High-Grade B-cell Lymphoma; LBCL: Large B-cell Lymphoma; PMBCL: Primary Mediastinal B-cell Lymphoma.[1][14][15]

Core Methodology: Functional Assessment Protocols

Assessing the potency and function of a CAR-T cell product is a critical component of development and quality control. In vitro assays are used to confirm that the engineered cells can recognize their target and elicit an anti-tumor response.[16][17]

This assay measures the production of key effector cytokines following antigen-specific stimulation.[16]

-

Co-culture Setup:

-

Seed target cells (antigen-positive and antigen-negative control cells) into a 96-well plate.

-

Add CAR-T cells (effector cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Include controls of effector cells alone and target cells alone.

-

-

Incubation: Incubate the co-culture plate at 37°C and 5% CO₂ for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification:

-

Measure the concentration of cytokines (e.g., IFNγ, TNFα, IL-2) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[16]

-

Compare cytokine levels from co-cultures with antigen-positive targets to those with antigen-negative targets to determine antigen-specific activation.

-

This assay quantifies the ability of CAR-T cells to lyse target tumor cells.[18]

-

Target Cell Labeling:

-

Label the target tumor cells with a tracer, such as Calcein-AM (a fluorescent dye) or a substrate like BATDA, which is converted to a fluorescent chelate upon cell lysis.[18]

-

-

Co-culture Setup:

-

Plate the labeled target cells.

-

Add CAR-T cells at various E:T ratios. Include a "target maximum release" control (lysed with detergent) and a "target spontaneous release" control (target cells alone).

-

-

Incubation: Incubate the plate for 4-18 hours at 37°C.

-

Quantification of Lysis:

-

For assays like the BATDA/Europium method, centrifuge the plate and transfer the supernatant to a new plate containing the detection solution (e.g., Europium).[18]

-

Measure the fluorescence or luminescence signal, which is proportional to the amount of target cell lysis.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

CAR-T cell therapy is a powerful and complex therapeutic modality with a highly personalized manufacturing process.[4] Understanding the core methodologies, from cell engineering and expansion to the intricacies of CAR signaling, is crucial for professionals in the field. The remarkable clinical efficacy observed in B-cell malignancies has established this approach as a standard of care for many patients with relapsed/refractory disease.[13] Future research and development will focus on improving safety profiles, overcoming resistance mechanisms, and extending the success of CAR-T therapy to solid tumors.[10][19]

References

- 1. CAR T-Cells Therapies:… | College of American Pathologists [cap.org]

- 2. Comprehensive Guide to CAR T-Cell Therapy [curesuremedico.com]

- 3. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. susupport.com [susupport.com]

- 5. Enhancing Speed in CAR-T Cell Manufacturing with Cell Therapy Solutions - Behind the Bench [thermofisher.com]

- 6. bioprocessintl.com [bioprocessintl.com]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. lymphoma.ca [lymphoma.ca]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chimeric antigen receptor signaling: Functional consequences and design implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAR T-cell immunotherapy of B-cell malignancy: the story so far - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Approved CAR-T therapies have reproducible efficacy and safety in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systematic Review on CAR-T Cell Clinical Trials Up to 2022: Academic Center Input - PMC [pmc.ncbi.nlm.nih.gov]

- 16. usp.org [usp.org]

- 17. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Frontiers | Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy [frontiersin.org]

Revolutionizing Western Blot Normalization: A Technical Guide to Direct Blue 71

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Western blotting, accurate normalization is paramount for reliable protein quantification. Traditional methods relying on housekeeping proteins are increasingly scrutinized for their potential variability under different experimental conditions. This guide provides an in-depth exploration of Direct Blue 71 (DB71), a total protein stain emerging as a robust and superior alternative for loading control in Western blotting. This document will detail the advantages, experimental protocols, and comparative performance of DB71, empowering researchers to enhance the accuracy and reproducibility of their results.

The Case for Total Protein Staining

An ideal loading control should remain stable across all experimental conditions and reflect the total protein loaded per lane. Housekeeping proteins (HKPs) like GAPDH, β-actin, and α-tubulin have long been the standard, yet their expression can be influenced by factors such as disease state, cell type, and treatment conditions.[1][2][3] This variability can lead to inaccurate normalization and misinterpretation of data.[3]

Total protein staining (TPS) offers a more reliable approach by normalizing the protein of interest to the total protein amount in each lane.[1] This method is not dependent on the expression of a single protein and provides a more accurate representation of sample loading.[4] this compound has emerged as a highly effective TPS method, offering significant advantages over both traditional HKPs and other total protein stains like Ponceau S and Coomassie Brilliant Blue.[5][6]

This compound: A Superior Loading Control

This compound is a tri-azo dye that functions as a sensitive, destaining-free, and reversible total protein stain for Western blotting membranes.[5][7][8] Its mechanism is based on the selective binding of the dye to proteins in an acidic solution, resulting in visible bluish-violet bands.[7][9]

Key Advantages of this compound:

-

High Sensitivity: DB71 offers significantly higher sensitivity than Ponceau S, detecting as little as 5-10 ng of protein on nitrocellulose and 10-20 ng on PVDF membranes.[6][7]

-

Broad Linear Dynamic Range: It demonstrates a wider linear dynamic range for protein quantification compared to housekeeping proteins, which can become saturated at higher protein loads.[4][5]

-

Compatibility with Immunodetection: The staining is reversible and does not interfere with subsequent immunodetection steps, allowing for the use of the same membrane for both total protein normalization and target protein detection.[6][7]

-

Simple and Rapid Protocol: The staining procedure is quick, typically completed within minutes, and does not require a destaining step, streamlining the Western blotting workflow.[5][9]

-

Cost-Effective: As a simple dye-based method, it is an economical choice for routine laboratory use.[7][9]

-

Versatility: DB71 is compatible with both nitrocellulose and PVDF membranes.[4][6]

Quantitative Performance Metrics

The superiority of this compound as a loading control is substantiated by quantitative data from comparative studies. The following tables summarize its performance against traditional methods.

| Loading Control Method | Sensitivity (Nitrocellulose) | Sensitivity (PVDF) | Reference |

| This compound | 5-10 ng | 10-20 ng | [6][7] |

| Ponceau S | ~100 ng | Not specified | [6][10] |

| Coomassie Brilliant Blue | Not specified | Not specified | [5] |

| Loading Control Method | Linear Dynamic Range (Protein Loaded) | Reference |

| This compound | 2.5 - 40 µg | [4][5] |

| Housekeeping Proteins (e.g., β-actin, VDBP) | Can plateau at higher concentrations (e.g., 20 µg) | [4] |

| Coomassie Brilliant Blue | Not specified | [5] |

| Sample Type | Comparison | Finding | Reference |

| Human Plasma, Human Oligodendrocytes, Rat Brain | DB71 vs. CBB and Housekeeping Proteins | DB71 was equivalent or superior in reliability and repeatability. | [4][5] |

| Human Plasma | DB71 Staining Effect on Immunoreaction | DB71 staining did not impair the reliability or repeatability of the immunoreaction. | [4] |

Experimental Protocols

Materials

-

Ethanol (EtOH)

-

Glacial Acetic Acid

-

Methanol (for PVDF membranes)

-

Tris-buffered saline with Tween 20 (TBST)

-

PVDF or Nitrocellulose membrane with transferred proteins

Staining Solution Preparation

Prepare a 0.1% (w/v) this compound stock solution in a solution of 40% ethanol and 10% acetic acid. For example, to make 100 mL, dissolve 0.1 g of this compound powder in 40 mL of ethanol, 10 mL of glacial acetic acid, and 50 mL of distilled water. Some protocols have used a concentration of 0.8 mg/ml.[6]

Staining Protocol for Nitrocellulose and PVDF Membranes

Caption: Workflow for this compound Staining.

-

Post-Transfer: After transferring proteins from the gel to the membrane, briefly wash the membrane in TBST.

-

Staining: Immerse the membrane in the this compound staining solution for 1 to 5 minutes at room temperature with gentle agitation.[6] The optimal time may vary depending on the protein load and membrane type.

-

Rinsing: Briefly rinse the membrane with distilled water to remove excess stain and reduce background.

-

Imaging: The membrane can be imaged while wet or after air-drying. The bluish-violet protein bands will be visible.[9] Quantify the total protein in each lane using appropriate densitometry software.

-

Reversibility for Immunodetection: The staining is reversible. To proceed with immunodetection, wash the membrane with TBST.[6] More complete destaining can be achieved with an alkaline solution if necessary, though extensive washing with TBST is often sufficient.[7] Following this, proceed with the standard blocking and antibody incubation steps of your Western blot protocol.

Logical Framework for Loading Control Selection

The decision to use this compound is part of a larger logical framework for ensuring accurate Western blot normalization. The following diagram illustrates the decision-making process when choosing a loading control.

Caption: Decision tree for selecting a loading control.

Conclusion

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Loading Controls for Western Blots [labome.com]

- 3. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound staining as a destaining-free alternative loading control method for Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound staining of proteins bound to blotting membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound staining of proteins bound to blotting membranes | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Dye content 50 4399-55-7 [sigmaaldrich.com]